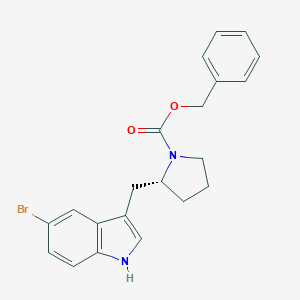

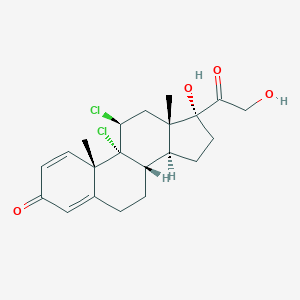

(R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

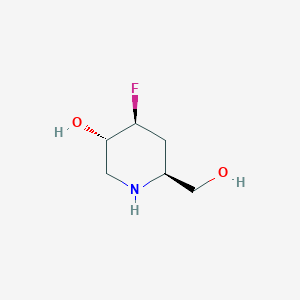

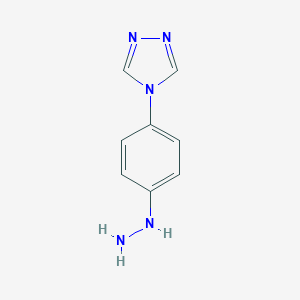

The compound "(R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate" is a chiral molecule that appears to be related to a class of compounds with potential medicinal properties. The presence of a 5-bromo-1H-indol-3-yl group suggests that it may share some chemical behavior with indole derivatives, which are known to be important in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of novel derivatives similar to the compound were synthesized using electrophilic substitution reactions at the 1st position of a related starting material. This starting material was itself synthesized from 4-bromo aniline through Japp-Klingemann and Fischer indole cyclization reactions . These methods are significant as they provide a pathway to introduce various substituents into the indole ring, potentially modifying the biological activity of the resulting compounds.

Molecular Structure Analysis

While the exact molecular structure of "(R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate" is not provided, related compounds have been characterized using techniques such as IR, 1H NMR, and MASS spectroscopy . These techniques are crucial for confirming the structure of synthesized compounds and for determining the stereochemistry, which is particularly important for chiral molecules as it can significantly affect their biological activity.

Chemical Reactions Analysis

The compound is likely to participate in reactions typical of indoles and pyrrolidines. For example, the rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to similar substrates has been reported, leading to the formation of new derivatives . Such reactions are valuable for the construction of complex molecules with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. The presence of a bromo substituent and a pyrrolidine ring suggests that it would exhibit properties typical of halogenated heterocycles. The compound's solubility, acidity, and reactivity would be key parameters to consider in its application. Related compounds have had their acid dissociation constants determined, and some have shown interesting antimicrobial activity, which could be a promising indication of the biological relevance of these types of molecules .

科学的研究の応用

Synthesis and Characterization

(R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate and its derivatives have been synthesized through various chemical reactions, demonstrating the compound's versatility in organic synthesis. For instance, Mogulaiah, Sundar, and Tasleem (2018) synthesized a series of (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivates, characterizing them using different spectroscopic methods. The starting material for these derivatives was synthesized from 4-bromo aniline using Japp-Klingemann and Fischer indole cyclization reactions (Mogulaiah, Sundar, & Tasleem, 2018).

Antimicrobial Activity

Some derivatives of (R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate have shown antimicrobial properties. Nural et al. (2018) synthesized a series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives and tested their antimicrobial activity. Two of these compounds displayed significant antibacterial activity against A. baumannii and M. tuberculosis H37Rv strains, suggesting potential for these structures as powerful antimycobacterial agents (Nural et al., 2018).

Catalytic Applications

The compound and its derivatives have been utilized in catalysis, contributing to the development of efficient synthesis methods. For instance, Singh et al. (2017) synthesized palladacycles with an indole core and evaluated their applications as catalysts. These complexes proved to be efficient for Suzuki–Miyaura coupling and allylation of a variety of aldehydes, highlighting their potential in catalytic processes (Singh et al., 2017).

Structural Studies

Structural characterization of compounds related to (R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate has been a focus of research, aiding in the understanding of their chemical properties. For example, Laihia et al. (2006) synthesized and structurally characterized three spiro[pyrrolidine-2,3′-oxindoles] using NMR, X-ray diffraction, and mass spectrometry, providing detailed insight into their molecular structure (Laihia et al., 2006).

特性

IUPAC Name |

benzyl (2R)-2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21BrN2O2/c22-17-8-9-20-19(12-17)16(13-23-20)11-18-7-4-10-24(18)21(25)26-14-15-5-2-1-3-6-15/h1-3,5-6,8-9,12-13,18,23H,4,7,10-11,14H2/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTXUHGADAKYDZ-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CC3=CNC4=C3C=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)CC3=CNC4=C3C=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-Benzyl 2-((5-bromo-1H-indol-3-yl)methyl)pyrrolidine-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(4-Benzylpiperazin-1-yl)-1-phenylpropyl] benzoate](/img/structure/B128562.png)

![(E)-4-[(2S,3S,4S,5R)-3,4-dihydroxy-5-[[3-[(2S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoic acid](/img/structure/B128570.png)

![1-(3-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B128573.png)

![1-(p-Methoxyphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B128587.png)